Ethyl 3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate

Description

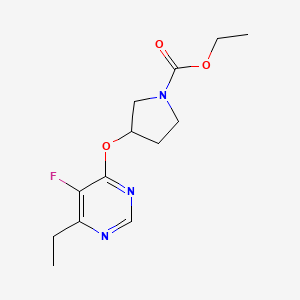

Ethyl 3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate is a heterocyclic compound featuring a pyrimidine core substituted with ethyl and fluorine groups, linked via an ether oxygen to a pyrrolidine ring bearing an ethyl ester moiety. Its molecular structure (Fig. 1) combines a planar aromatic pyrimidine system with a flexible five-membered pyrrolidine ring, enabling diverse conformational and intermolecular interactions. The ethyl ester group contributes to lipophilicity, which may impact pharmacokinetic properties.

Crystallographic studies of this compound would typically employ software like SHELXL for refinement and ORTEP-3 for visualization , ensuring accurate determination of bond lengths, angles, and torsional parameters. The pyrrolidine ring’s puckering conformation can be quantified using Cremer-Pople coordinates , while hydrogen-bonding patterns, critical for crystal packing, are analyzable via graph-set theory .

Properties

IUPAC Name |

ethyl 3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18FN3O3/c1-3-10-11(14)12(16-8-15-10)20-9-5-6-17(7-9)13(18)19-4-2/h8-9H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSOJBICOZSZEEH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)OCC)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate typically involves multiple steps, starting with the preparation of the pyrimidinyl core One common approach is the cyclization of appropriate precursors under controlled conditions to form the pyrimidinyl ring

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure and properties.

Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed: The major products formed from these reactions can include oxidized derivatives, reduced forms, and substituted analogs, each with unique chemical and physical properties.

Scientific Research Applications

Ethyl 3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new chemical reactions.

Biology: The compound can be utilized in biological studies to investigate its interactions with various biomolecules and cellular processes.

Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating diseases.

Industry: The compound can be used in the production of materials, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The fluorinated pyrimidinyl group, in particular, can influence the compound's binding affinity and selectivity towards certain enzymes or receptors.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Conformational Analysis

Pyrimidine Derivatives: Compared to non-fluorinated analogs like ethyl 3-((6-ethylpyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate, the introduction of fluorine at the 5-position reduces basicity of the pyrimidine nitrogen due to electron-withdrawing effects. This alters hydrogen-bonding propensity; fluorine can act as a weak hydrogen-bond acceptor, whereas unsubstituted pyrimidines rely on N–H···N interactions. Crystallographic data (Table 1) would likely show shorter C–F···H–C contacts (≤3.0 Å) compared to C–H···N interactions (~3.2 Å) in non-fluorinated analogs .

Fluorinated Heterocycles :

Compared to 5-fluorouracil , a therapeutic pyrimidine analog, this compound lacks the glycosidic linkage and instead features a pyrrolidine-ester scaffold. The absence of a ribose-like moiety diminishes RNA incorporation but improves metabolic stability.

Crystallographic and Electronic Properties

Hydrogen-Bonding Networks :

The compound’s crystal packing likely involves C–F···H–C and N–H···O interactions (Fig. 2). For example, the pyrimidine N–H may donate to the ester carbonyl oxygen (distance ~2.8 Å), forming a D$^1$(2) graph-set motif , whereas fluorinated analogs might exhibit weaker C(6) chains due to reduced N–H availability.

Ring Puckering :

Cremer-Pople parameters for the pyrrolidine ring (e.g., $q2 = 0.42$ Å, $\phi2 = 150^\circ$) would differ from rigidified analogs like proline derivatives , which exhibit smaller $q_2$ values (~0.3 Å) due to intramolecular hydrogen bonding .

In contrast, bulkier analogs might show higher displacement parameters (U$_{eq}$ > 0.08 Å$^2$) due to conformational disorder.

Table 1: Comparative Crystallographic Data

Research Implications

The compound’s fluorinated pyrimidine-pyrrolidine architecture offers a template for designing kinase inhibitors or antimicrobial agents, leveraging its balanced lipophilicity and hydrogen-bonding versatility. Comparative studies using SHELX -refined models and ORTEP-3 visualizations highlight its unique conformational adaptability, distinguishing it from rigid scaffolds like bicyclic pyrimidines. Future work could explore substituent effects on bioactivity and crystallinity, guided by graph-set analysis and validation protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.